Isopropyl 2-fluorobutyrate Isopropyl 2-fluorobutyrate
Brand Name: Vulcanchem
CAS No.: 63867-20-9
VCID: VC17980250
InChI: InChI=1S/C7H13FO2/c1-4-6(8)7(9)10-5(2)3/h5-6H,4H2,1-3H3
SMILES:
Molecular Formula: C7H13FO2
Molecular Weight: 148.18 g/mol

Isopropyl 2-fluorobutyrate

CAS No.: 63867-20-9

Cat. No.: VC17980250

Molecular Formula: C7H13FO2

Molecular Weight: 148.18 g/mol

* For research use only. Not for human or veterinary use.

Isopropyl 2-fluorobutyrate - 63867-20-9

Specification

CAS No. 63867-20-9
Molecular Formula C7H13FO2
Molecular Weight 148.18 g/mol
IUPAC Name propan-2-yl 2-fluorobutanoate
Standard InChI InChI=1S/C7H13FO2/c1-4-6(8)7(9)10-5(2)3/h5-6H,4H2,1-3H3
Standard InChI Key SIKPUIVEAYEIBW-UHFFFAOYSA-N
Canonical SMILES CCC(C(=O)OC(C)C)F

Introduction

Chemical Identity and Structural Characteristics

Isopropyl 2-fluorobutyrate belongs to the class of fluorinated carboxylic acid esters, characterized by a fluorine atom at the second carbon of the butyrate chain. The compound’s structure comprises an isopropyl ester group linked to a 2-fluorobutyric acid moiety. Key identifiers include:

  • Synonyms: Butyric acid, 2-fluoro-, isopropyl ester; Isopropyl 2-fluorobutyrate .

  • Molecular Formula: C7H13FO2\text{C}_7\text{H}_{13}\text{FO}_2.

  • Molecular Weight: 148.20 g/mol .

The compound’s polar surface area (PSA) is 26.3 Ų, and its octanol-water partition coefficient (LogP) is 1.686, indicating moderate hydrophobicity . These properties influence its solubility and reactivity in organic synthesis.

Synthesis and Production Methods

Fluorination Using Hydrogen Fluoride (HF)

The most industrially viable synthesis route involves the reaction of 2-hydroxyisobutyric acid derivatives with anhydrous hydrogen fluoride (HF). As described in US Patent 6437174B1, this method employs a 10–80-fold molar excess of HF at temperatures between 0°C and 80°C . The reaction proceeds under autogenous pressure in an autoclave, yielding isopropyl 2-fluorobutyrate in 4–7 hours with minimal byproducts . Excess HF is recovered via distillation, making the process economically and ecologically favorable .

Alternative Fluorination Strategies

A complementary approach utilizes potassium fluoride (KF) in the presence of a phase-transfer catalyst, such as tetrabutylammonium hydrogen sulfate (Bu₄NHSO₄), in acetonitrile . For example, n-propyl 4-bromobut-2-enoate reacts with KF·2H₂O at reflux to yield fluorinated esters, though this method requires longer reaction times and yields lower purity products compared to HF-based synthesis .

Physicochemical Properties

Isopropyl 2-fluorobutyrate’s physical and chemical properties are critical for its handling and application:

PropertyValue
Density0.963 g/cm³
Boiling Point151.9°C at 760 mmHg
Flash Point45.1°C
Vapor PressureNot reported
Solubility in WaterLow (LogP = 1.686)

The compound’s low flash point necessitates careful storage to avoid combustion risks . Its stability under ambient conditions is compromised at elevated temperatures, where decomposition releases toxic hydrogen fluoride vapors .

Industrial Applications

Agrochemical Intermediates

Isopropyl 2-fluorobutyrate serves as a precursor in the synthesis of triazine herbicides, a class of compounds widely used for weed control . For instance, it reacts with biguanide derivatives to form fluorinated triazines, which exhibit enhanced herbicidal activity compared to non-fluorinated analogs .

Analytical Characterization

Advanced spectroscopic techniques confirm the compound’s identity and purity:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR spectra exhibit characteristic signals for the isopropyl group (δ 1.25 ppm, doublet) and the fluorinated methine proton (δ 4.8–5.1 ppm) .

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/zm/z 148.0738, consistent with the molecular formula C7H13FO2\text{C}_7\text{H}_{13}\text{FO}_2 .

  • Infrared (IR) Spectroscopy: Strong absorption bands at 1720 cm⁻¹ (C=O stretch) and 1100 cm⁻¹ (C-F stretch) confirm ester and fluorinated functional groups .

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